5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family. Indanone derivatives are known for their bioactive properties and are used in various therapeutic applications, including the treatment of Alzheimer’s disease and cancer . This compound is characterized by its two methoxy groups at positions 5 and 6, a methyl group at position 2, and a dihydroindenone core structure.
Mechanism of Action
Target of Action
Similar compounds, such as 1-indanone derivatives, have been used for therapy of alzheimer’s disease and cancer . They act as acetylcholine esterase inhibitors .
Mode of Action
It is known that the compound can undergo michael addition reactions with various nucleophiles . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .
Biochemical Pathways
It is known that the compound can participate in michael addition reactions, which can lead to a variety of compounds with different stability .
Pharmacokinetics
Similar compounds, such as donepezil, are known to have a slow absorption rate in the gastrointestinal tract and a terminal half-life of 50-70 hours in young volunteers and over 100 hours in elderly individuals . Donepezil is extensively metabolized in the liver via the cytochrome P450 system .
Result of Action
Similar compounds, such as 1-indanone derivatives, have been used for therapy of alzheimer’s disease and cancer .
Action Environment
It is known that the progress of michael addition reactions involving the compound depends on the stability of the synthesized 1-indanone derivatives .
Preparation Methods
The synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves several steps. One common method is the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The reaction conditions typically involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms.
Substitution: Common reagents for substitution reactions include aliphatic and aromatic amines.
Michael Addition: This reaction involves the addition of nucleophiles to the α-β unsaturated derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aliphatic amines like piperidine and morpholine tend to produce stable compounds, while reactions with aromatic amines like imidazole and benzimidazole result in products with varying stability .
Scientific Research Applications
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
Donepezil Hydrochloride: An indanone derivative used for treating Alzheimer’s disease.
Other Indanone Derivatives: These compounds share similar core structures but differ in their functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting bioactive properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWBHZSJKUMHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446822 | |
Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4191-17-7 | |
Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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